3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and an oxadiazole ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a chromenone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and coatings
Mechanism of Action
The mechanism by which 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the chromenone core but shares the oxadiazole ring and chlorophenyl group.
2H-chromen-2-one derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is unique due to the combination of the chromenone core and the oxadiazole ring.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-7-5-10(6-8-12)15-19-16(23-20-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJWPKLEGJSIJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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